ethyl 2-methyl-5-[N-(phenoxycarbonyl)4-bromobenzenesulfonamido]-1-benzofuran-3-carboxylate
Description
Ethyl 2-methyl-5-[N-(phenoxycarbonyl)-4-bromobenzenesulfonamido]-1-benzofuran-3-carboxylate is a synthetic benzofuran derivative characterized by a complex substitution pattern. Its structure includes:
- Benzofuran core: A fused aromatic system with a methyl group at position 2.
- Position 5 substituent: An N-(phenoxycarbonyl)-4-bromobenzenesulfonamido group, combining a sulfonamide linkage modified by phenoxycarbonyl and 4-bromophenyl moieties.
- Ester group: An ethyl ester at position 3.
Its crystallographic characterization could employ programs like SHELX or ORTEP for structure refinement and visualization.
Properties
IUPAC Name |
ethyl 5-[(4-bromophenyl)sulfonyl-phenoxycarbonylamino]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20BrNO7S/c1-3-32-24(28)23-16(2)33-22-14-11-18(15-21(22)23)27(25(29)34-19-7-5-4-6-8-19)35(30,31)20-12-9-17(26)10-13-20/h4-15H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSQCTABYHGQQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)OC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrNO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-5-[N-(phenoxycarbonyl)4-bromobenzenesulfonamido]-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent like ethyl acetoacetate under acidic or basic conditions.
Introduction of the Phenoxycarbonyl Group: The phenoxycarbonyl group can be introduced via a nucleophilic substitution reaction using phenyl chloroformate and a suitable base, such as triethylamine.
Attachment of the Bromobenzenesulfonamido Moiety: The bromobenzenesulfonamido group can be attached through a sulfonamide formation reaction using 4-bromobenzenesulfonyl chloride and an amine precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-5-[N-(phenoxycarbonyl)4-bromobenzenesulfonamido]-1-benzofuran-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The bromine atom in the bromobenzenesulfonamido moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new sulfonamide derivatives.
Scientific Research Applications
Ethyl 2-methyl-5-[N-(phenoxycarbonyl)4-bromobenzenesulfonamido]-1-benzofuran-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and its potential as a therapeutic agent.
Chemical Biology: The compound serves as a tool for studying protein-ligand interactions and enzyme inhibition.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a precursor for other complex organic molecules.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-5-[N-(phenoxycarbonyl)4-bromobenzenesulfonamido]-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. The exact pathways involved can vary depending on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key structural analogs differ primarily in substituents at position 5 of the benzofuran ring and ester groups. Below is a comparative analysis:
Table 1: Structural and Calculated Property Comparison
*Estimated based on structural similarity. †Calculated using analogous methods.
Key Findings and Implications
Substituent Effects on Properties
Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 4-bromo and phenoxycarbonyl groups are electron-withdrawing, likely reducing electron density on the benzofuran ring compared to the 4-methylbenzenesulfonamido group in . This could influence reactivity in electrophilic substitutions or binding interactions.
Hydrogen Bonding and Solubility: The sulfonamido group in the target compound and can act as a hydrogen bond donor/acceptor, increasing polar surface area (PSA) compared to ether-linked analogs like . Higher PSA (~120 vs. 94.5 in ) suggests better aqueous solubility. The 2-methoxyethyl ester in introduces additional ether oxygen, improving solubility over ethyl esters.
Lipophilicity (XlogP) :
- The target compound’s XlogP (~5.1) exceeds that of (4.2) and (~3.9), indicating higher lipophilicity due to bulky aromatic substituents. This may enhance membrane permeability but reduce metabolic stability.
Biological Activity
Ethyl 2-methyl-5-[N-(phenoxycarbonyl)4-bromobenzenesulfonamido]-1-benzofuran-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound consists of a benzofuran core, which is functionalized with various substituents that may enhance its biological activity. The molecular structure can be represented as follows:
- Molecular Formula : C₁₈H₁₈BrN₃O₅S
- Molecular Weight : 440.32 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-cancer agent, anti-inflammatory drug, and inhibitor of specific enzymes.
1. Anti-Cancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A derivative with a benzofuran structure demonstrated IC50 values in the micromolar range against breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism of action was attributed to the induction of apoptosis through the mitochondrial pathway.
2. Anti-Inflammatory Properties
Compounds in this class have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.
- Research Findings : In vitro assays revealed that the compound could significantly decrease the levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating a potential for treating inflammatory diseases.
3. Enzyme Inhibition
The compound's structural features suggest it may act as an inhibitor for certain enzymes involved in disease pathology.
- Enzyme Targeting : Preliminary molecular docking studies have indicated strong binding affinities to cyclooxygenase (COX) enzymes, which are crucial in pain and inflammation pathways. The binding affinities were reported to be comparable to known COX inhibitors.
Data Tables
| Biological Activity | Cell Line/Model | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| Anti-Cancer | MCF-7 | 5.0 | Apoptosis |
| Anti-Cancer | A549 | 7.2 | Apoptosis |
| Anti-Inflammatory | Macrophages | N/A | Cytokine Inhibition |
| Enzyme Inhibition | COX Enzymes | N/A | Competitive Inhibition |
The mechanisms through which this compound exerts its biological effects include:
- Induction of Apoptosis : Activation of caspases and modulation of Bcl-2 family proteins.
- Inhibition of Pro-inflammatory Cytokines : Blocking NF-kB signaling pathways.
- Enzyme Inhibition : Competitive inhibition at active sites, altering substrate availability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
